molecular formula C19H20O6 B8038362 3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one

3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one

Cat. No.: B8038362
M. Wt: 344.4 g/mol
InChI Key: HXRHVUWGMADGQP-UHFFFAOYSA-N
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Description

3,10,11,12,17-Pentahydroxytricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one (hereafter referred to by its common name Carpinontriol B, CAS 473451-73-9) is a cyclic diarylheptanoid isolated from Carpinus betulus (Betulaceae). Its molecular formula is C₁₉H₂₀O₆ (molecular weight: 344.36 g/mol), featuring a tricyclic core with five hydroxyl groups and a ketone moiety. This compound exhibits moderate antiproliferative activity against cancer cell lines and demonstrates unique stability in aqueous and methanolic solutions .

Properties

IUPAC Name

3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c20-14-4-1-10-2-6-16(22)18(24)19(25)17(23)9-11-3-5-15(21)13(8-11)12(14)7-10/h1,3-5,7-8,17-21,23-25H,2,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRHVUWGMADGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one involves several steps and specific reaction conditions. One common synthetic route includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms .

Scientific Research Applications

3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cell function and signal transduction. In medicine, this compound is being explored for its potential therapeutic applications, including its effects on specific molecular targets. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cell function and signal transduction pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Structural Similarities and Differences

Carpinontriol B belongs to a class of cyclic diarylheptanoids, sharing a tricyclo[12.3.1.1²,⁶]nonadecahexaene backbone with hydroxyl and ketone substituents. Key analogs include:

Compound Name CAS No. Molecular Formula Hydroxyl Groups Ketone Position Other Features Source
Carpinontriol B 473451-73-9 C₁₉H₂₀O₆ 3,10,11,12,17 C9 Stable at 2–8°C; m.p. 232–235°C Carpinus betulus
Carpinontriol A 473451-72-8 C₁₉H₂₀O₆ 3,8,11,12,17 C9 Degrades via water elimination Carpinus cordata
Alnusonol - C₁₉H₁₈O₅ 3,11,17 C9 Antiproliferative activity Alnus japonica
Myricananin A 1079941-35-7 C₂₀H₂₄O₅ 3,8,9,17 - 16-Methoxy group; 98% purity Synthetic/plant sources
Giffonin X - C₁₉H₁₈O₇ 3,8,9,17 C9 High BBB permeability (log Pe: −5.92) Carpinus betulus

Key Observations :

  • Hydroxylation Patterns: Carpinontriol B’s additional hydroxyl groups at C10 and C12 enhance its polarity compared to Alnusonol and Myricananin A, impacting solubility and membrane permeability .
  • Stability: Carpinontriol B and its isomer Carpinontriol A show divergent stability profiles. While Carpinontriol B remains stable at pH 1.2–7.4, Carpinontriol A degrades via water elimination under similar conditions .
Physicochemical Properties
Property Carpinontriol B Carpinontriol A Giffonin X
Melting Point (°C) 232–235 Not reported Not reported
Boiling Point (°C) 648.3 (predicted) Not reported Not reported
log P (Predicted) 1.44 1.44 −5.92 (BBB-specific)
Solubility Methanol-soluble Methanol-soluble Aqueous-soluble
Stability (pH 1.2–7.4) Stable Degrades at pH 1.2 Stable

Notes:

  • Thermal Stability: Carpinontriol B’s high melting point (232–235°C) suggests strong intermolecular hydrogen bonding, corroborated by its crystalline structure resolved via SHELX software .

Mechanistic Insights :

  • Carpinontriol A’s superior antiproliferative activity may stem from its hydroxylation at C8, enhancing interaction with cellular targets like kinases or DNA .
  • Carpinontriol B’s stability across temperatures and pH makes it a candidate for drug formulation, though its lower permeability limits bioavailability .

Biological Activity

3,10,11,12,17-Pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one, commonly known as Carpinontriol B , is a natural compound derived from the herb Carpinus turczaninowii. This compound has garnered attention due to its potential biological activities and therapeutic applications.

Chemical Structure

The chemical structure of Carpinontriol B can be summarized as follows:

  • IUPAC Name : (10R,11S,12R)-3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one
  • Molecular Formula : C19H20O6
  • Molecular Weight : 344.363 g/mol

Antioxidant Activity

Carpinontriol B exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for preventing cellular damage and may contribute to its protective effects against chronic diseases.

Anti-inflammatory Effects

Research indicates that Carpinontriol B possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory conditions.

Anticancer Potential

Preliminary studies suggest that Carpinontriol B may have anticancer activity. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanisms of action include the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

There is emerging evidence that Carpinontriol B may protect neuronal cells from damage associated with neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation could play a pivotal role in neuroprotection.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of Carpinontriol B using DPPH and ABTS assays. The results indicated a strong scavenging effect comparable to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Carpinontriol B8590
Ascorbic Acid9095

Study 2: Anti-inflammatory Properties

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, Carpinontriol B significantly reduced the production of TNF-α and IL-6.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control120150
Carpinontriol B4560

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